

An In-depth Technical Guide to Lysosomal Staining with LysoTracker Green DND-26

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Green DND-26**

Cat. No.: **B15554350**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and applications of LysoTracker **Green DND-26**, a widely used fluorescent probe for labeling and tracking acidic organelles, primarily lysosomes, in live cells. This document details the core mechanism of action, experimental protocols, and key quantitative data to facilitate its effective use in research and drug development.

Core Principle of Staining

LysoTracker **Green DND-26** is a cell-permeant, fluorescent dye specifically designed to accumulate in acidic compartments within living cells.^{[1][2]} The fundamental principle of its function lies in its chemical structure, which consists of a fluorophore linked to a weakly basic amine moiety.^{[3][4]} This design allows the probe to operate based on the significant pH gradient between the neutral cytoplasm and the acidic lumen of lysosomes.

The mechanism of action can be summarized in a two-step process:

- Passive Diffusion and Cellular Entry: In its neutral, unprotonated state at physiological pH (around 7.4), LysoTracker **Green DND-26** is hydrophobic and can freely permeate the cell membrane to enter the cytoplasm.^{[3][5]}
- Protonation and Sequestration in Acidic Organelles: Lysosomes maintain a highly acidic internal environment (pH 4.5-5.5).^[6] Upon entering an acidic organelle, the weakly basic

amine group of the LysoTracker probe becomes protonated.[3][7] This protonation results in a charged, more hydrophilic molecule that can no longer readily diffuse across the organellar membrane, effectively trapping the dye within the lysosome.[3][7] The accumulation of the probe in these acidic vesicles leads to a bright, punctate green fluorescence.[7]

It is important to note that while highly selective for acidic organelles, LysoTracker probes may also accumulate in other acidic compartments such as late endosomes and autolysosomes.[7] Therefore, co-localization with established lysosomal markers (e.g., LAMP1) is often recommended for definitive lysosomal identification.[7]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for LysoTracker **Green DND-26**, facilitating experimental design and data interpretation.

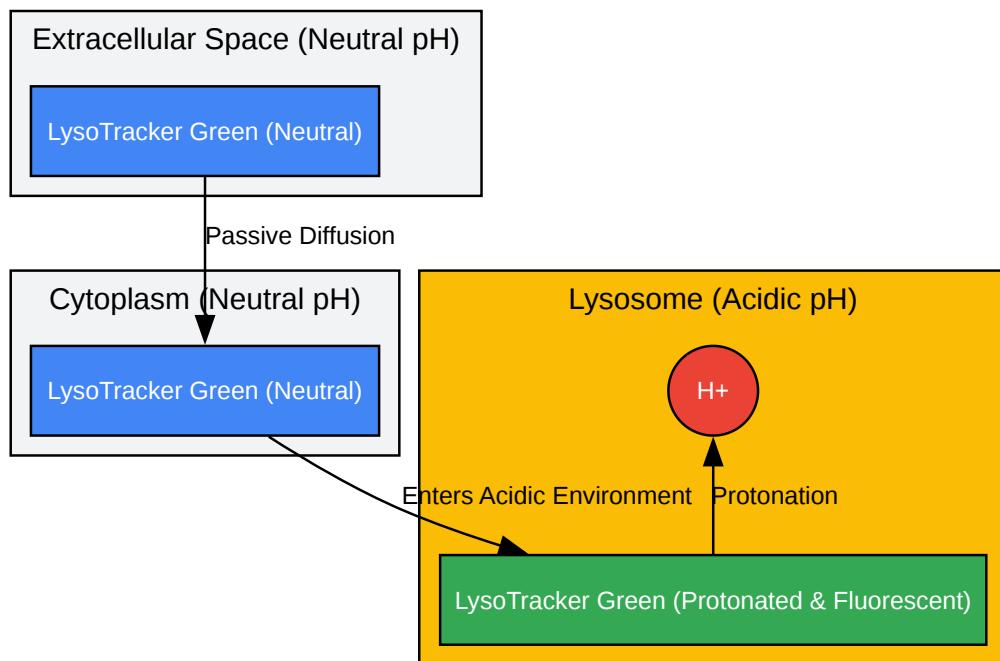
Parameter	Value	Reference(s)
Excitation Maximum	504 nm	[2][7]
Emission Maximum	511 nm	[2][7]
Recommended Working Concentration	50 - 75 nM	[4][7]
Stock Solution Concentration	1 mM in DMSO	[8][9]
Typical Incubation Time	15 - 30 minutes	[7]
Molecular Weight	398.69 g/mol	[9][10]

Experimental Protocols

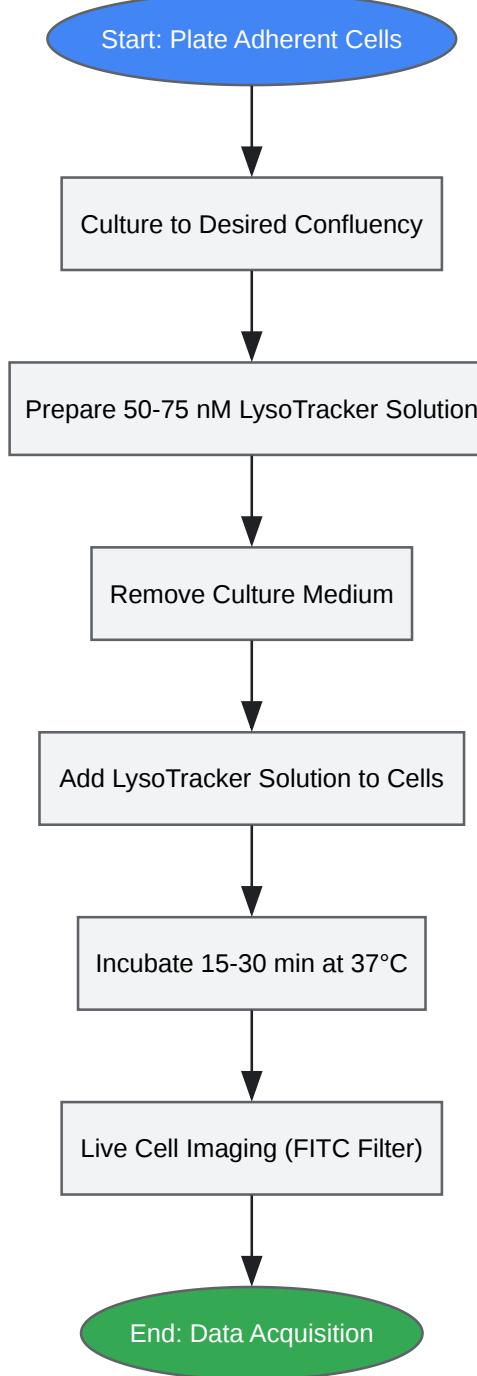
The following are generalized protocols for staining live adherent and suspension cells with LysoTracker **Green DND-26**. Optimization may be required depending on the specific cell type and experimental conditions.

Staining Adherent Cells

- Cell Culture: Plate cells on coverslips or in appropriate imaging dishes and culture until they reach the desired confluence.
- Preparation of Staining Solution: Prepare a fresh working solution of Lysotracker **Green DND-26** by diluting the 1 mM DMSO stock solution in pre-warmed (37°C) normal growth medium to a final concentration of 50-75 nM. For example, a 1:20,000 dilution of the stock solution yields a 50 nM working concentration.[8][9] To minimize background fluorescence, phenol red-free medium can be used.[8]
- Staining: Remove the culture medium from the cells and add the pre-warmed staining solution.
- Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light. The optimal incubation time can vary between cell types.[7]
- Imaging: The cells can be imaged directly in the staining solution or the solution can be replaced with fresh, pre-warmed medium before imaging. It is critical to image the cells live as fixation will disrupt the staining.[8] Use a fluorescence microscope equipped with a standard FITC filter set.[3][5]


Staining Suspension Cells

- Cell Preparation: Centrifuge the cell suspension to obtain a cell pellet and aspirate the supernatant.
- Resuspension and Staining: Gently resuspend the cells in the pre-warmed (37°C) Lysotracker **Green DND-26** working solution (50-75 nM in growth medium).
- Incubation: Incubate the cells for 30 minutes to 2 hours under appropriate growth conditions, protected from light.[4]
- Washing (Optional): Centrifuge the cells again, remove the staining solution, and resuspend in fresh, pre-warmed medium. This step can help to reduce background fluorescence.[4]
- Imaging: Transfer the stained cells to a suitable imaging chamber and observe using a fluorescence microscope with a FITC filter set.


Mandatory Visualizations

Mechanism of LysoTracker Green DND-26 Action

Mechanism of Lysotracker Green DND-26 Staining

Experimental Workflow: Staining Adherent Cells

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. probes.bocsci.com [probes.bocsci.com]
- 2. abmole.com [abmole.com]
- 3. Invitrogen™ Lysotracker™ Green DND-26, special packaging | Fisher Scientific [fishersci.ca]
- 4. bioluminor.com [bioluminor.com]
- 5. Invitrogen Lysotracker Green DND-26, special packaging 20 x 50 µL | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 6. bocsci.com [bocsci.com]
- 7. Lysotracker | AAT Bioquest [aatbio.com]
- 8. Lysotracker® Green DND-26 (#8783) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 9. Lysotracker® Green DND-26 | Cell Signaling Technology [cellsignal.com]
- 10. media.cellsignal.com [media.cellsignal.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Lysosomal Staining with Lysotracker Green DND-26]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15554350#principle-of-green-dnd-26-lysosomal-staining>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com